

[1-(4-methylbenzyl)-1H-indol-3-yl]methanol chemical properties

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Compound of Interest

Compound Name: [1-(4-methylbenzyl)-1H-indol-3-yl]methanol

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An In-depth Technical Guide to the Chemical Properties of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: [1-(4-methylbenzyl)-1H-indol-3-yl]methanol is a specific chemical compound for which detailed experimental data is not widely available in published literature. This guide has been compiled by referencing data from closely related analogs and established chemical principles. The experimental protocols provided are illustrative and based on standard organic chemistry transformations.

Introduction

Indole derivatives are a critical class of heterocyclic compounds that form the core structure of numerous natural products, pharmaceuticals, and agrochemicals. The indole nucleus is a key pharmacophore, and its substitution at various positions leads to a diverse range of biological activities. This guide focuses on the chemical properties, synthesis, and potential biological relevance of a specific derivative, [1-(4-methylbenzyl)-1H-indol-3-yl]methanol.

This molecule incorporates two key structural modifications to the basic indole-3-methanol scaffold:

- **N-1 Substitution:** The nitrogen of the indole ring is substituted with a 4-methylbenzyl group. N-1 substitution can significantly impact the molecule's steric and electronic properties, influencing its binding to biological targets and its metabolic stability.
- **C-3 Functionalization:** The C-3 position bears a hydroxymethyl group (-CH₂OH). This functional group can participate in hydrogen bonding and serve as a handle for further chemical modifications.

This document provides a summary of its computed chemical properties, a detailed potential synthetic route, and a discussion of the possible, though not yet demonstrated, biological activities based on related structures.

Chemical and Physical Properties

While experimental data for **[1-(4-methylbenzyl)-1H-indol-3-yl]methanol** is not readily available, its fundamental properties can be calculated or inferred from its structure and from data on analogous compounds such as (1-Benzyl-1H-indol-3-yl)methanol (CAS: 60941-76-6)[1][2][3].

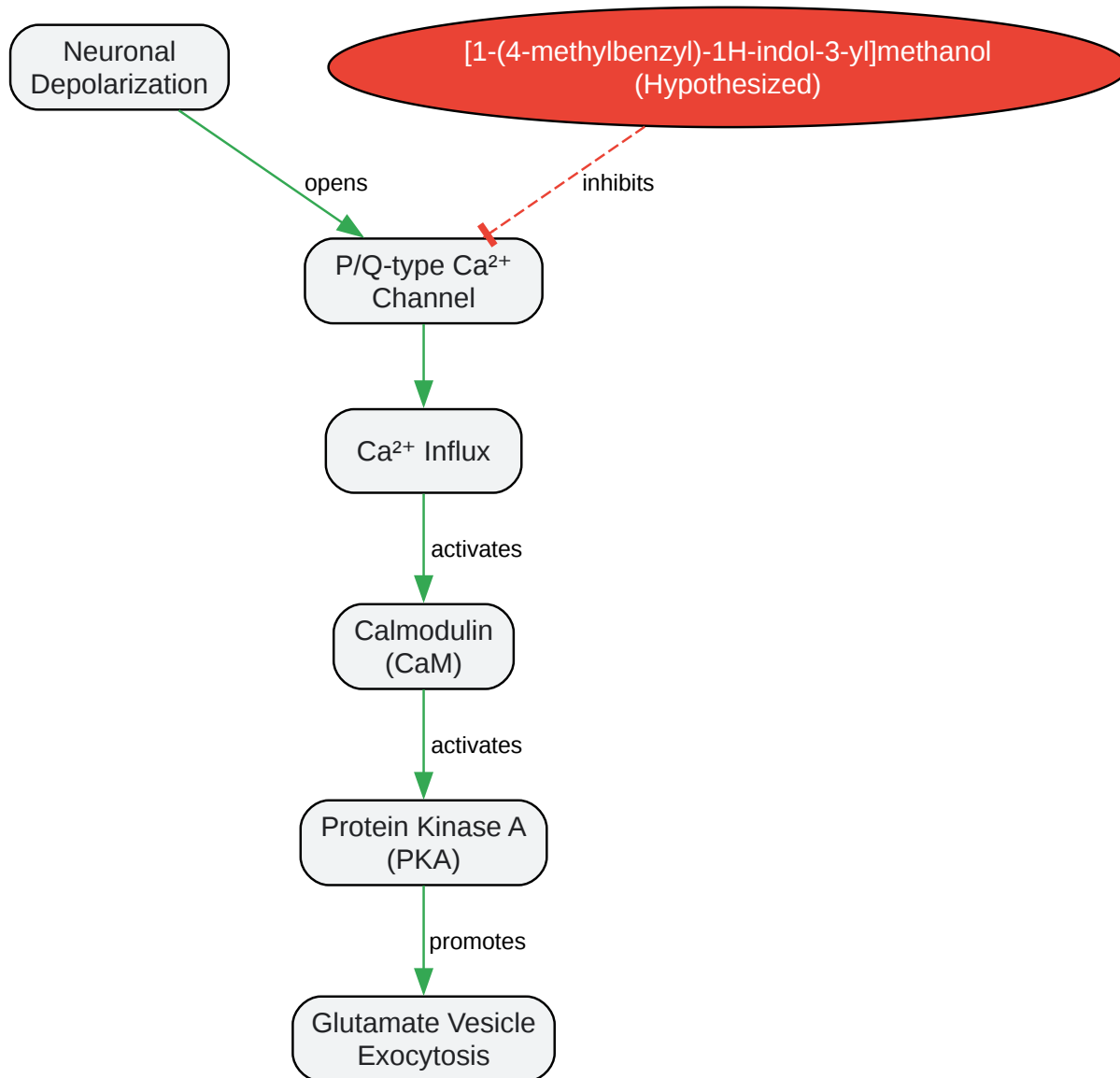
Property	Value	Source
IUPAC Name	[1-(4-methylbenzyl)-1H-indol-3-yl]methanol	-
CAS Number	Not Assigned	-
Molecular Formula	C ₁₇ H ₁₇ NO	Calculated
Molecular Weight	251.33 g/mol	Calculated
Appearance	Expected to be an off-white to pale yellow solid	Inferred
Solubility	Expected to be soluble in methanol, ethanol, DMSO, DMF, and chlorinated solvents. Poorly soluble in water.	Inferred
XLogP3	3.2	Calculated
Hydrogen Bond Donor Count	1	Calculated
Hydrogen Bond Acceptor Count	1	Calculated
Rotatable Bond Count	3	Calculated

Properties for the direct analog (1-Benzyl-1H-indol-3-yl)methanol are: Molecular Formula C₁₆H₁₅NO, Molecular Weight 237.30 g/mol [3].

Proposed Synthesis and Experimental Protocols

The synthesis of **[1-(4-methylbenzyl)-1H-indol-3-yl]methanol** can be logically achieved via a two-step process starting from 1H-indole-3-carbaldehyde. The key intermediate is 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde (CAS: 151409-79-9)[4].

Synthesis Workflow



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- 2. (1-BENZYL-1H-INDOL-3-YL)-METHANOL | CAS#:60941-76-6 | Chemsrcc [chemsrc.com]
- 3. (1-Benzyl-1h-indol-3-yl)methanol | C16H15NO | CID 402633 - PubChem [pubchem.ncbi.nlm.nih.gov]
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